1-(3-氯苄基)-3,7-二甲基-3,7-二氢-1H-嘌呤-2,6-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

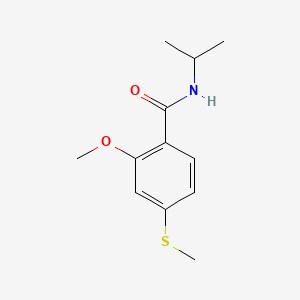

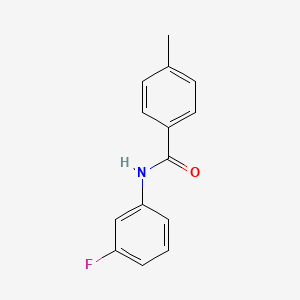

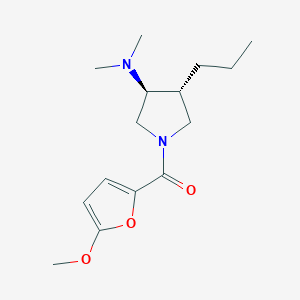

Purine derivatives, such as "1-(3-chlorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione," are of significant interest in medicinal chemistry due to their structural similarity to naturally occurring purines, which are integral components of DNA and RNA, and their potential therapeutic applications. The chemical structure indicates it belongs to the class of purine-2,6-diones, which have been explored for various biological activities.

Synthesis Analysis

Synthesis of purine derivatives often involves multi-step chemical reactions, starting from basic purine scaffolds and incorporating different substituents through halogenation, alkylation, or arylation. For instance, the synthesis of related compounds involves reactions under specific conditions that allow for the introduction of substituents at desired positions on the purine ring, as indicated by the synthesis of 6-purineselenyl and 8-(1,3,4-thiadiazolyl)-7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-dione derivatives (Gobouri, 2020).

Molecular Structure Analysis

The molecular structure of purine derivatives is elucidated using spectroscopic methods such as 1H-NMR, 13C-NMR, and mass spectrometry, alongside elemental analysis. These techniques provide detailed information on the molecular framework, the position of substituents, and the overall geometry of the compound. For example, the synthetic access to new purine derivatives was confirmed through such spectroscopic methods, providing insights into the molecular intricacies of these compounds (Gobouri, 2020).

科学研究应用

合成和化学性质

衍生物的合成和评估: Chłoń-Rzepa 等人 (2013) 的一项研究探索了嘌呤-2,6-二酮的新衍生物的合成,重点关注它们对 5-HT1A、5-HT2A 和 5-HT7 受体的亲和力和药理学评价。该研究突出了这些化合物的潜在精神活性,表明它们与设计具有抗抑郁和抗焦虑特性的新配体相关 (Chłoń-Rzepa 等人,2013)。

微波辅助合成: Mangasuli 等人 (2019) 开发了一种微波辅助协议来合成香豆素-嘌呤杂化物。该研究评估了它们的抗氧化活性和 DNA 切割潜力,提供了对其化学性质和潜在治疗应用的见解 (Mangasuli 等人,2019)。

属性

IUPAC Name |

1-[(3-chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN4O2/c1-17-8-16-12-11(17)13(20)19(14(21)18(12)2)7-9-4-3-5-10(15)6-9/h3-6,8H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYPJPHKZCUHYOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=O)N(C(=O)N2C)CC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666899 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(3-chlorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5566069.png)

![N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-2-methyl-5-(methylsulfonyl)pyrimidin-4-amine](/img/structure/B5566076.png)

![1-{[(4-methoxyphenyl)amino]thio}-2-nitrobenzene](/img/structure/B5566108.png)

![N-{[(3-hydroxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5566126.png)

![2-(3,4-dimethoxyphenyl)-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5566165.png)